molecular formula C6H3ClINO2 B14846399 6-Chloro-4-iodopyridine-2-carboxylic acid

6-Chloro-4-iodopyridine-2-carboxylic acid

Cat. No.: B14846399
M. Wt: 283.45 g/mol
InChI Key: CCJXLJBRJXHMBU-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 6-chloropyridine-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogen exchange reactions, where a chlorine atom is replaced by an iodine atom under specific conditions, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-4-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, which could include enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-2-carboxylic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    4-Iodopyridine-2-carboxylic acid:

    6-Chloro-4-fluoropyridine-2-carboxylic acid: Contains a fluorine atom instead of iodine, leading to different chemical properties and reactivity.

Uniqueness

6-Chloro-4-iodopyridine-2-carboxylic acid is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecules.

Properties

Molecular Formula

C6H3ClINO2

Molecular Weight

283.45 g/mol

IUPAC Name

6-chloro-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3ClINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)

InChI Key

CCJXLJBRJXHMBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)I

Origin of Product

United States

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